molecular formula C20H20N2O4S2 B2564398 N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1115933-46-4

N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2564398
CAS No.: 1115933-46-4
M. Wt: 416.51
InChI Key: ZGYMGSWRKNMZMC-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide: shares similarities with other thiophene-based compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-22(28(24,25)16-9-4-3-5-10-16)17-12-13-27-19(17)20(23)21-14-15-8-6-7-11-18(15)26-2/h3-13H,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYMGSWRKNMZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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